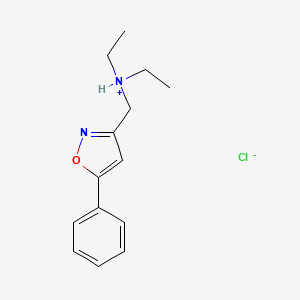
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a diethylaminomethyl group and a phenyl group attached to the isoxazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine under microwave irradiation. This reaction leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds, which can be further modified to obtain the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Similar in structure and often used in similar applications.
Thiazole Derivatives: Another class of heterocyclic compounds with diverse biological activities.
Indole Derivatives: Known for their wide range of biological and clinical applications.
Uniqueness
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylaminomethyl group and a phenyl group attached to the isoxazole ring makes it particularly useful in various research applications.
Eigenschaften
CAS-Nummer |
1215-23-2 |
|---|---|
Molekularformel |
C14H19ClN2O |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
N-ethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-3-16(4-2)11-13-10-14(17-15-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3;1H |
InChI-Schlüssel |
YMFFVBWOXHRZLL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC1=NOC(=C1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CCN(CC)CC1=NOC(=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3046165.png)
![2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-](/img/structure/B3046167.png)
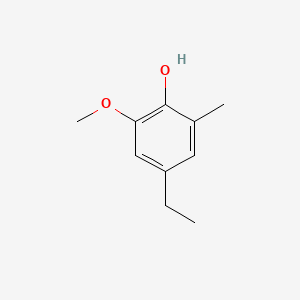
![Benzo[b]thiophene, 4-(trifluoromethyl)-](/img/structure/B3046169.png)

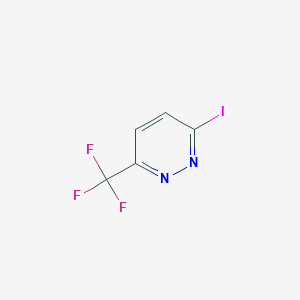
![3-(4-methoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3046178.png)
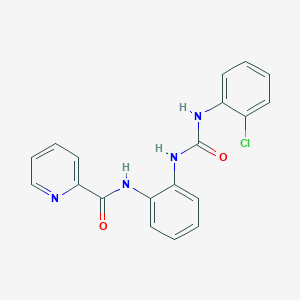
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3046180.png)
![2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3046181.png)
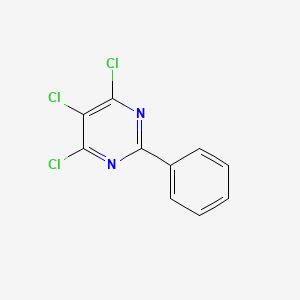

![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)
![1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B3046187.png)
